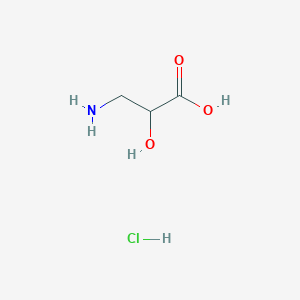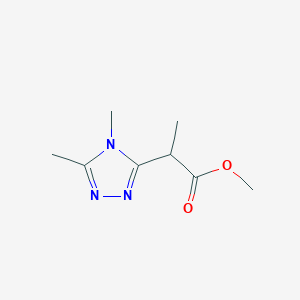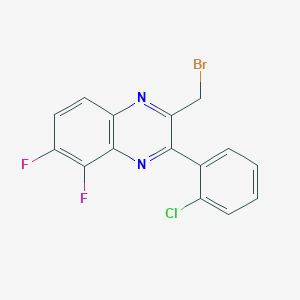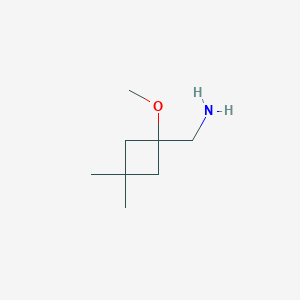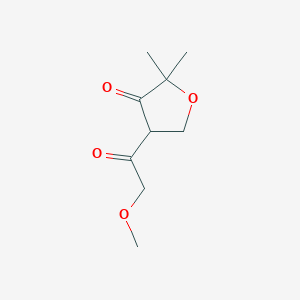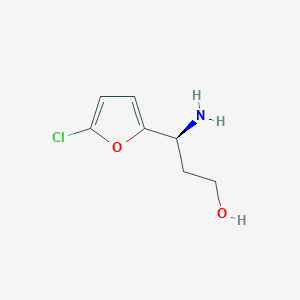![molecular formula C12H14ClIO B13075835 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C12H14ClIO. It is a chlorinated benzene derivative with an iodocyclopentyl group attached via an oxy-methyl linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves the following steps:
Formation of the iodocyclopentyl group: This can be achieved by iodination of cyclopentane using iodine and a suitable oxidizing agent.
Attachment of the oxy-methyl linkage: The iodocyclopentyl group is then reacted with formaldehyde to form the oxy-methyl intermediate.
Chlorination of benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Coupling reaction: The chlorinated benzene is then coupled with the oxy-methyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination and chlorination: Using large reactors to handle the iodination and chlorination steps.
Continuous flow reactors: For the coupling reaction to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction reactions: The compound can be reduced to remove the halogen atoms, forming the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-{[(2-bromocyclopentyl)oxy]methyl}benzene
- 1-Chloro-2-{[(2-fluorocyclopentyl)oxy]methyl}benzene
- 1-Chloro-2-{[(2-chlorocyclopentyl)oxy]methyl}benzene
Uniqueness
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodocyclopentyl group, in particular, offers unique steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C12H14ClIO |
|---|---|
Peso molecular |
336.59 g/mol |
Nombre IUPAC |
1-chloro-2-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14ClIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
Clave InChI |
ZKQGDBFTNHRKIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)I)OCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)

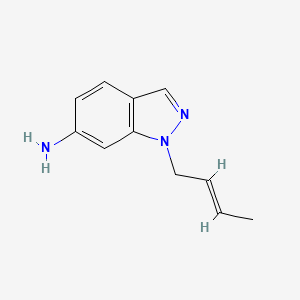
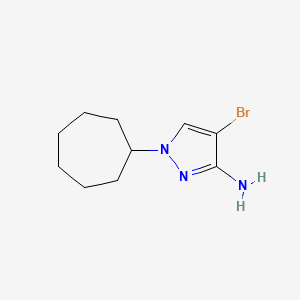

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
